Benzo[d]oxazol-4-ylmethanol
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Overview
Description
Benzo[d]oxazol-4-ylmethanol is a heterocyclic compound with the molecular formula C8H7NO2. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with a hydroxymethyl group attached to the fourth position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazol-4-ylmethanol typically involves the cyclization of ortho-aminophenol with formic acid or its derivatives, followed by the introduction of a hydroxymethyl group. One common method includes:
Cyclization: Ortho-aminophenol reacts with formic acid under reflux conditions to form the benzoxazole ring.
Hydroxymethylation: The resulting benzoxazole is then treated with formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of benzoxazole-4-carboxylic acid.
Reduction: Formation of benzoxazole-4-methanol derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Benzo[d]oxazol-4-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-4-ylmethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, affecting their activity.
Pathways: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.
Comparison with Similar Compounds
Benzo[d]oxazol-4-ylmethanol can be compared with other benzoxazole derivatives:
Benzo[d]oxazole: Lacks the hydroxymethyl group, resulting in different chemical properties and biological activities.
Benzo[d]oxazol-2-ylmethanol: The hydroxymethyl group is attached to the second position, leading to variations in reactivity and applications.
Benzo[d]oxazol-4-ylamine:
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.
Properties
IUPAC Name |
1,3-benzoxazol-4-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-3,5,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUHLQDOJVDJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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